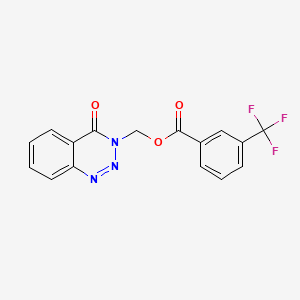

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate

Description

The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate” features a 1,2,3-benzotriazin-4-one core linked to a 3-(trifluoromethyl)benzoate ester. This structure combines the electron-deficient benzotriazinone moiety with a lipophilic trifluoromethyl-substituted aromatic ester. Its molecular formula is C₁₆H₁₁F₃N₃O₃, with a molecular weight of 350.27 g/mol (calculated). The compound is highlighted in patent literature as a modulator of GPR139, a G-protein-coupled receptor implicated in neurological disorders .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O3/c17-16(18,19)11-5-3-4-10(8-11)15(24)25-9-22-14(23)12-6-1-2-7-13(12)20-21-22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTCHXACVGXSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357740 | |

| Record name | F0624-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6253-71-0 | |

| Record name | F0624-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Fluoridation of m-Xylene

The synthesis begins with m-xylene as the starting material. Chlorination occurs at 80–150°C using chlorine gas in the presence of antimony pentachloride (0.5 wt%) as a catalyst, yielding 1,3-bis(trichloromethyl)benzene . Subsequent fluoridation involves treating the chlorinated intermediate with hydrogen fluoride (HF) at 50–70°C, producing 1,3-bis(trifluoromethyl)benzene with a 53% yield.

Hydrolysis to 3-(Trifluoromethyl)benzoic Acid

The trifluoromethylbenzene derivative undergoes hydrolysis in the presence of zinc acetate (5 wt%) and excess water at 140°C for 12–18 hours. This step converts 1,3-bis(trifluoromethyl)benzene into 3-(trifluoromethyl)benzoic acid with an 80% yield and ≥99.9% purity. Purification involves dissolving the crude product in sodium hydroxide, extracting organic impurities with methylene chloride, and acidifying with HCl to precipitate the final product.

Table 1: Key Parameters for 3-(Trifluoromethyl)benzoic Acid Synthesis

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂, SbCl₅ | 80–150 | 4–6 | 60–81 |

| Fluoridation | HF | 50–70 | 4–6 | 53 |

| Hydrolysis | H₂O, Zn(OAc)₂ | 140 | 12–18 | 80 |

Synthesis of (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol

Diazotization of Anthranilamide

Isatoic anhydride is reacted with ammonia to form anthranilamide , which is diazotized using sodium nitrite and HCl at 0°C. This yields 3,4-dihydro-1,2,3-benzotriazin-4-one (benzotriazinone) with an 88% yield.

Alkylation to Introduce the Hydroxymethyl Group

Benzotriazinone is alkylated with chloromethyl acetate in dimethylformamide (DMF) using potassium carbonate as a base at 100°C. This step introduces the hydroxymethyl group at the 3-position, forming (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol . The reaction leverages the nucleophilic nitrogen of the benzotriazinone to selectively target the alkylating agent.

Table 2: Conditions for Benzotriazinone Methanol Synthesis

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0 (then RT) | 1 | 88 |

| Alkylation | ClCH₂CO₂Me, K₂CO₃ | 100 | 4–6 | 65–75 |

Esterification of 3-(Trifluoromethyl)benzoic Acid with Benzotriazinone Methanol

Activation with TDBTU Coupling Agent

The esterification employs O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) , a uronium-based coupling reagent. The carboxylic acid is activated by forming an acyloxyphosphonium intermediate, which reacts with the hydroxymethylbenzotriazinone at room temperature in dichloromethane (DCM). This method achieves yields of 70–85% with minimal epimerization.

Alternative Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C to 25°C provides a complementary approach. The reaction proceeds via in-situ activation of the acid to an acyl chloride, followed by nucleophilic attack by the alcohol.

Table 3: Esterification Methods Comparison

| Method | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| TDBTU Coupling | TDBTU, DIPEA | DCM | 25 | 70–85 |

| Steglich | DCC, DMAP | THF | 0–25 | 60–75 |

Optimization Strategies

Purity Enhancement

Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, and sometimes catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Reagent in Coupling Reactions

The compound is widely utilized as a coupling reagent in organic synthesis. It facilitates the formation of complex molecules through efficient coupling reactions. For instance, it is effective in synthesizing macrocyclic polyamine derivatives and other complex organic structures, minimizing side reactions and improving yields .

Pharmaceutical Development

Drug Candidate Design

In pharmaceutical research, this compound plays a crucial role in the development of new drug candidates. Its unique structure allows for targeted modifications that can enhance the efficacy of pharmaceutical agents. It has been employed in the synthesis of peptides and other biologically active compounds that target specific biological pathways .

Case Study: Peptide Synthesis

A notable application includes its use as a coupling reagent for peptide synthesis, where it effectively suppresses racemization during fragment condensation. This property is vital for maintaining the biological activity of synthesized peptides .

Material Science

Enhancing Material Properties

The compound is also applied in material science, particularly in the formulation of advanced materials. It enhances properties such as thermal stability and mechanical strength in polymers. This application is essential for developing materials that can withstand extreme conditions while maintaining structural integrity .

Analytical Chemistry

Reagent for Analyte Detection

In analytical chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate serves as a reagent in various analytical techniques. It aids in the detection and quantification of specific analytes in complex mixtures, making it valuable for both environmental and clinical analyses .

Biotechnology

Bioconjugation Processes

The compound is instrumental in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This capability is essential for creating biosensors and diagnostic tools that are crucial in modern biotechnology applications .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Coupling reagent for complex molecule synthesis |

| Pharmaceutical Development | Drug candidate design and peptide synthesis |

| Material Science | Enhancing thermal stability and mechanical strength |

| Analytical Chemistry | Detection and quantification of analytes |

| Biotechnology | Bioconjugation for biosensors and diagnostics |

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzotriazinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Comparative Analysis

Functional Group Impact

- Trifluoromethyl Benzoate vs. Acetate/Propanoate Esters: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler acetate or propanoate esters .

- Phosphate Esters : Diethyl phosphate derivatives (e.g., C₁₁H₁₄N₃O₅P) exhibit higher polarity, likely reducing membrane permeability relative to the target compound’s benzoate ester .

Stability and Reactivity Trends

- Hydrolytic Stability : Benzoate esters (target compound) are generally more stable toward hydrolysis than phosphate esters (e.g., C₁₁H₁₄N₃O₅P) due to reduced electrophilicity at the ester carbonyl .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide

- Molecular Formula : C12H16BF4N5O2

- Molecular Weight : 349.10 g/mol

- CAS Number : 125700-69-8

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the trifluoromethyl group and the benzotriazine moiety. These features enhance its interaction with biological targets, potentially leading to various therapeutic effects.

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases. The trifluoromethyl group is known to increase metabolic stability and lipid solubility, enhancing membrane permeability and interaction with target enzymes .

- Antioxidant Activity : Research indicates that compounds with similar structures display significant free radical scavenging abilities. This property is crucial for mitigating oxidative stress-related diseases .

In Vitro Studies

A study evaluated the inhibitory effects of related compounds on cholinesterases (AChE and BChE) and β-secretase (BACE-1). The results indicated that derivatives with a trifluoromethyl group showed enhanced inhibitory potency:

- IC50 Values :

- AChE: 10.4 μM (trifluorophenyl derivative)

- BChE: 7.7 μM (trifluorophenyl derivative)

These findings suggest that modifications to the benzotriazine structure can significantly impact biological activity .

Case Studies

In a comparative analysis involving various benzotriazine derivatives:

- Compounds with strong electron-withdrawing groups demonstrated higher inhibition rates against COX-2 and lipoxygenases.

- The presence of halogen atoms facilitated stronger interactions with enzyme active sites, leading to improved pharmacological profiles .

Data Table: Biological Activity Comparison

| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Trifluorophenyl Derivative | AChE | 10.4 | Moderate Inhibition |

| Trifluorophenyl Derivative | BChE | 7.7 | Moderate Inhibition |

| Other Derivative A | COX-2 | 19.2 | Moderate Inhibition |

| Other Derivative B | LOX-15 | 13.2 | Moderate Inhibition |

Applications in Drug Development

The compound's unique properties make it a valuable candidate in drug development:

Q & A

Q. What are the recommended synthetic routes for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Esterification : Reacting 3-(trifluoromethyl)benzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by coupling with 3-hydroxymethyl-1,2,3-benzotriazin-4(3H)-one under basic conditions (e.g., K₂CO₃) in anhydrous DMF .

- Cyclization : Ensuring proper activation of intermediates, such as using carbodiimide coupling agents for amide or ester bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester linkage, trifluoromethyl group (-CF₃), and benzotriazinone moiety. For example, the -CF₃ signal appears as a quartet (¹J₃-F ≈ 270 Hz) in ¹⁹F NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₆H₁₀F₃N₃O₃; expected [M+H]⁺: 374.0652) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group .

- Keep in a desiccator at -20°C to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Reagent Purity : Impurities in 3-(trifluoromethyl)benzoyl chloride can reduce coupling efficiency. Use freshly distilled reagents or high-purity commercial sources .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Optimize solvent systems via controlled trials .

- Catalyst Screening : Test alternative bases (e.g., DBU vs. K₂CO₃) to improve esterification yields .

Q. What mechanistic insights exist for the cyclization step in benzotriazinone formation?

The cyclization likely proceeds via:

- Nucleophilic Attack : The hydroxyl group on the benzotriazinone precursor attacks the electrophilic carbonyl carbon, forming the oxo-dihydro ring.

- Acid/Base Catalysis : Use of p-toluenesulfonic acid (PTSA) or NaHCO₃ to stabilize intermediates .

- Spectroscopic Monitoring : In-situ IR can track carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity of the benzoate ester, facilitating nucleophilic substitutions .

- Metabolic Stability : Fluorination reduces oxidative metabolism, making the compound resistant to cytochrome P450 enzymes in pharmacological assays .

- Structure-Activity Relationships (SAR) : Comparative studies with non-fluorinated analogs show improved binding affinity to target enzymes (e.g., kinase inhibitors) .

Q. What strategies mitigate hydrolysis of the ester group during biological assays?

- Prodrug Design : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to enhance plasma stability .

- Buffered Conditions : Perform assays in pH 7.4 phosphate buffer with <5% organic cosolvent (e.g., DMSO) to minimize hydrolysis .

Data Interpretation and Optimization

Q. How to analyze conflicting spectral data (e.g., unexpected NMR peaks)?

- Impurity Profiling : Compare experimental ¹H NMR with simulated spectra (e.g., ChemDraw) to identify unreacted starting materials or byproducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons .

Q. What computational methods support the design of derivatives with enhanced properties?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic modifications .

- Molecular Docking : Screen derivatives against protein targets (e.g., SARS-CoV-2 main protease) to prioritize synthesis .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., benzoyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.